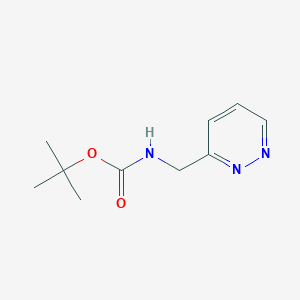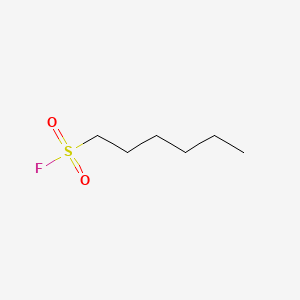
1-Hexanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanesulfonyl fluoride is a chemical compound with the molecular formula C6H13FO2S and a molecular weight of 168.23 g/mol . It is a colorless, transparent liquid with a boiling point of 114°C . This compound is known for its applications in various fields, including organic synthesis, chemical biology, and materials science .
Preparation Methods
1-Hexanesulfonyl fluoride can be synthesized through several methods. One common approach involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents . Another method includes the direct fluorosulfonylation with fluorosulfonyl radicals, which provides a concise and efficient approach for producing sulfonyl fluorides . Industrial production methods often utilize phase transfer catalysts and specific reagents like sulfuryl fluoride gas (SO2F2) to achieve high yields .
Chemical Reactions Analysis
1-Hexanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability allows it to be used in various oxidative and reductive environments.
Major Products: The reactions typically yield sulfonyl fluoride derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
1-Hexanesulfonyl fluoride has found widespread applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing complex molecules.
Chemical Biology: The compound is employed in the development of covalent probes for targeting specific amino acids or proteins.
Drug Discovery: It serves as a precursor for designing protease inhibitors and other bioactive molecules.
Materials Science: The compound is utilized in the preparation of fluorine-containing surfactants and other functional materials.
Mechanism of Action
The mechanism of action of 1-hexanesulfonyl fluoride involves its ability to form covalent bonds with specific molecular targets. The sulfonyl fluoride group reacts with active-site amino acid residues, leading to the inactivation of enzymes or the modification of proteins . This property makes it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
1-Hexanesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
2-Nitrobenzenesulfonyl Fluoride (NBSF): Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF): Used as a serine protease inhibitor.
Tridecafluoro-1-hexanesulfonyl Fluoride: Utilized in the preparation of fluorine-containing surfactants.
This compound stands out due to its unique balance of stability and reactivity, making it suitable for a wide range of applications in different scientific fields .
Properties
CAS No. |
65269-96-7 |
|---|---|
Molecular Formula |
C6H13FO2S |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
hexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H13FO2S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3 |
InChI Key |
DNCIDNCRBAKPTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


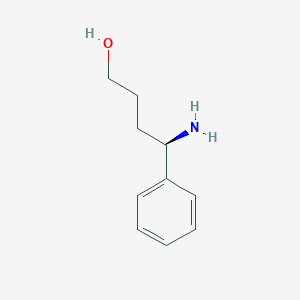
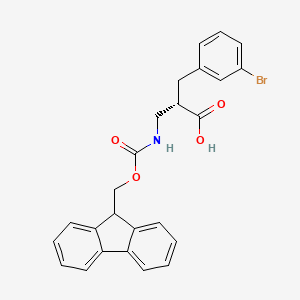
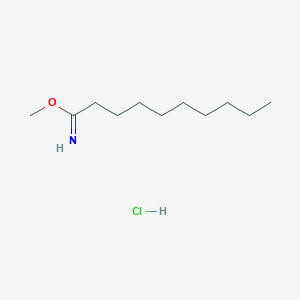
![tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12955232.png)
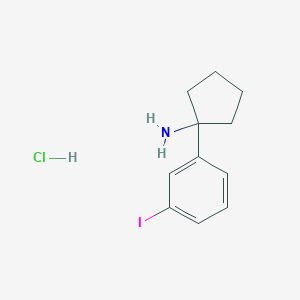
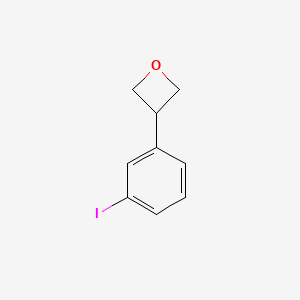
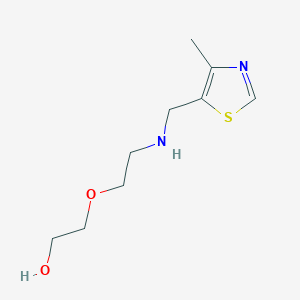
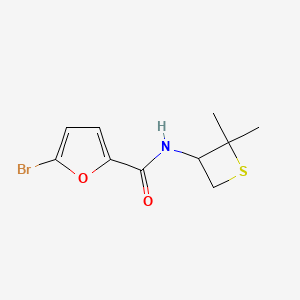
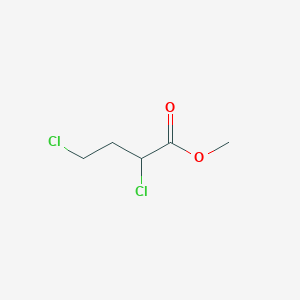
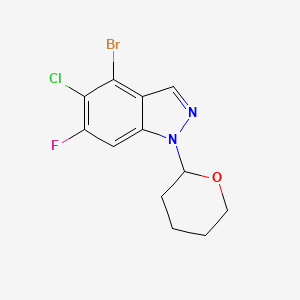
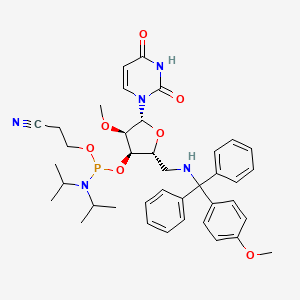
![4-(6-(4-Hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B12955293.png)
